molecular formula C15H13NO3 B010286 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid CAS No. 108330-45-6

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid

Cat. No. B010286
M. Wt: 257.26 g/mol
InChI Key: DGDCERYSIKREIN-LHVJLEFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid, also known as NAAA, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. NAAA is a member of the N-acyl ethanolamine family, which includes endocannabinoids and other lipid signaling molecules. NAAA has been found to play a crucial role in the regulation of pain, inflammation, and other physiological processes.

Mechanism Of Action

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid exerts its pharmacological effects by inhibiting FAAH, which is responsible for the breakdown of endocannabinoids and other lipid signaling molecules. This inhibition leads to an increase in the levels of these molecules, which in turn activates the cannabinoid receptors in the body. The activation of these receptors leads to analgesic and anti-inflammatory effects.

Biochemical And Physiological Effects

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has also been found to have neuroprotective effects, reducing neuronal damage in models of cerebral ischemia and traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid does not inhibit other enzymes in the endocannabinoid signaling pathway, leading to fewer side effects. However, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

The potential therapeutic applications of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid are still being explored. Some of the future directions for research include:
1. Developing more potent and selective 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid inhibitors for use in clinical trials.
2. Investigating the role of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid in other physiological processes, such as immune function and metabolism.
3. Exploring the potential of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid as a therapeutic target for diseases such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid with higher yields and purity.
Conclusion
In conclusion, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid is a promising compound with potential therapeutic applications in the field of pain management and inflammation. Its specificity for FAAH inhibition and lack of side effects make it an attractive target for drug development. Further research is needed to fully explore the potential of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid as a therapeutic agent.

Synthesis Methods

The synthesis of 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid involves the reaction of 2-naphthylamine and acryloyl chloride in the presence of a base catalyst. The resulting product is then acetylated to produce 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid. This synthesis method has been optimized over the years to increase the yield and purity of the final product.

Scientific Research Applications

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid has been extensively studied in the field of pain management and inflammation. It has been found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules. By inhibiting FAAH, 2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid increases the levels of endocannabinoids in the body, leading to analgesic and anti-inflammatory effects.

properties

CAS RN

108330-45-6

Product Name

2-N-Acetylamino-3-(2-naphthyl)-3-acrylic acid

Molecular Formula

C15H13NO3

Molecular Weight

257.26 g/mol

IUPAC Name

(Z)-2-acetamido-3-naphthalen-2-yl(314C)prop-2-enoic acid

InChI

InChI=1S/C15H13NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-9H,1H3,(H,16,17)(H,18,19)/b14-9-/i9+2

InChI Key

DGDCERYSIKREIN-LHVJLEFDSA-N

Isomeric SMILES

CC(=O)N/C(=[14CH]\C1=CC2=CC=CC=C2C=C1)/C(=O)O

SMILES

CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC2=CC=CC=C2C=C1)C(=O)O

synonyms

2-N-acetylamino-3-(2-naphthyl)-3-acrylic acid
ACANAA

Origin of Product

United States

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